Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, an isoquinoline moiety, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
IUPAC Name |
ethyl 4-[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-26-19(24)22-11-9-21(10-12-22)17(23)13-27-18-15-5-4-6-16(25-2)14(15)7-8-20-18/h4-8H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFXBAWZSHTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Thioether Formation: The isoquinoline derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetylation: The thioether is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Piperazine Ring Introduction: The acetylated product is then reacted with piperazine to form the final compound.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate has shown promise in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the piperazine ring enhance the compound's efficacy against specific cancer cell lines .
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Antimicrobial Properties
- The compound has also been investigated for its antimicrobial effects. Research suggests that the incorporation of the methoxyisoquinoline moiety may enhance its activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Neurological Applications
Case Study: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound involved testing on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for control compounds. This study highlights the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound exhibited strong inhibitory effects, suggesting its potential as an alternative treatment option in combating resistant infections.
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The thioether linkage may play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate: Unique due to its specific combination of functional groups.
Other Piperazine Derivatives: Often used in medicinal chemistry for their diverse biological activities.
Isoquinoline Derivatives: Known for their pharmacological properties, including anticancer and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring, isoquinoline moiety, and ester functional group makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of piperazine derivatives with various acylating agents, including thiol-containing compounds. The structural framework includes a piperazine ring substituted with an ethyl ester and a methoxyisoquinoline moiety, which contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Studies have demonstrated that similar piperazine derivatives possess antimicrobial properties. For instance, compounds with isoquinoline structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer types, although further studies are necessary to elucidate the underlying mechanisms .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors has been explored, with some derivatives showing affinity for dopamine receptors. This suggests potential applications in treating neurological disorders .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors, which are crucial for various neurological functions.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, such as autotaxin, which plays a role in inflammatory processes .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related compounds:
Q & A
Q. What synthetic routes are commonly employed for synthesizing Ethyl 4-(2-((5-methoxyisoquinolin-1-yl)thio)acetyl)piperazine-1-carboxylate, and how is its purity validated?
The synthesis typically involves multi-step reactions, including:
- Thioacetyl linkage formation : Reacting 5-methoxyisoquinoline-1-thiol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃ in acetone) to form the thioacetate intermediate .
- Piperazine coupling : The intermediate is reacted with ethyl piperazine-1-carboxylate via nucleophilic acyl substitution, often using a polar aprotic solvent like DMF and a base such as triethylamine .
Characterization : - TLC monitors reaction progress (e.g., silica gel plates with UV visualization) .
- NMR (¹H/¹³C) confirms structural integrity (e.g., piperazine NH at δ 2.5–3.5 ppm, ester CO at ~170 ppm) .
- Mass spectrometry validates molecular weight (e.g., ESI-MS with [M+H]⁺ peak) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural features?
- IR spectroscopy : Identifies key functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, thioacetate C-S at ~650 cm⁻¹) .
- ¹H NMR : Distinguishes piperazine protons (multiplet at δ 2.5–3.5 ppm) and isoquinoline aromatic protons (δ 7.0–8.5 ppm) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation using SHELX software for refinement .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) while maintaining reaction efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs at 80°C) and improves yield by 15–20% .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
Q. How should researchers address contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
- Orthogonal assay validation : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assay) to confirm target specificity .
- Binding mode analysis : Use molecular docking (AutoDock Vina) and MD simulations to assess interactions with targets like EGFR kinase, resolving discrepancies between in vitro and in silico results .
- Buffer/pH optimization : Test activity under physiologically relevant conditions (pH 7.4, 37°C) to mimic in vivo environments .
Q. What methodologies are recommended for evaluating the compound’s stability under pharmaceutical formulation conditions?
- Thermal stability : Conduct TGA (10°C/min under N₂) to determine decomposition onset temperature (>200°C expected for piperazine derivatives) .
- Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substituent modification : Systematically vary the isoquinoline methoxy group (e.g., replace with Cl, CF₃) and assess impact on kinase inhibition .
- Bioisosteric replacement : Swap the thioacetyl group with sulfonyl or carbonyl analogs to enhance metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bonding with kinase ATP-binding pocket) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
